5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Description
5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (C₄H₅BrO₂S) is a brominated derivative of 2,3-dihydrobenzo[b]thiophene 1,1-dioxide, a sulfur-containing heterocycle with a saturated dihydrothiophene ring fused to a benzene ring. Its molecular weight is 197.046 g/mol (monoisotopic mass: 195.919363) . This compound is structurally characterized by a bromine substituent at the 5-position of the benzothiophene core, which modulates its electronic properties and reactivity. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing STAT3 inhibitors and LFA-1/ICAM-1 antagonists .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1-benzothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-7-1-2-8-6(5-7)3-4-12(8,10)11/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWPIGZDBXJGCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00493453 | |
| Record name | 5-Bromo-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00493453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64260-76-0 | |
| Record name | 5-Bromo-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00493453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide can be achieved through several methods. One efficient method involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This method has been shown to afford high yields and excellent enantioselectivities (up to 99% yield and >99% ee) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. The use of chiral ferrocenyl phosphine ligands in these reactions has been shown to enhance the efficiency and selectivity of the process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a chemical compound with a thiophene structure, characterized by a sulfur atom incorporated into a benzene ring, a bromine atom, and a dioxide group. It has a molecular formula of C₈H₇BrO₂S and a molecular weight of approximately 235.11 g/mol. This compound is used in scientific research, with applications in chemistry, biology, and industry.
Scientific Research Applications
This compound serves as a building block in the synthesis of pharmaceuticals, bioactive molecules, organic semiconductors, and other advanced materials.
Chemistry
It is a synthetic intermediate in organic synthesis. It can be used in the synthesis of complex organic molecules. An efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation has been developed. The Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed, affording various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and enantioselectivities.
Reactions
- Oxidation The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction Reduction reactions can convert the dioxide group to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
- Substitution The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles like amines and thiols.
Biology
The compound is used in the development of biologically active molecules, such as inhibitors of tumor necrosis factor-alpha converting enzyme (TACE) and hypoxia-inducible factor-2 alpha (HIF-2α) inhibitors. As an inhibitor of TACE, the compound binds to the enzyme’s active site, preventing the conversion of tumor necrosis factor-alpha to its active form, which can lead to anti-inflammatory effects.
Industrial Applications
This compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of TACE, the compound binds to the enzyme’s active site, preventing the conversion of tumor necrosis factor-alpha to its active form. This inhibition can lead to anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Positional Isomers and Halogenated Derivatives
6-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
- Structure : Bromine at the 6-position instead of 5.
- Activity : Exhibits higher biological activity in LFA-1/ICAM-1 antagonist studies compared to hydroxyl-substituted analogues. This highlights the importance of halogen position in modulating receptor interactions .
- Synthesis : Produced via bromination of precursor intermediates, similar to the 5-bromo derivative .
5-Bromo-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
- Structure : The sulfur dioxide group is at the 2,2-position (benzo[c]thiophene core) instead of 1,1.
Functional Group Variations
5-Bromobenzo[b]thiophen-3(2H)-one 1,1-dioxide
- Structure : Features a ketone group at the 3-position (C=O) instead of a saturated dihydro ring.
- Synthesis : Reported yields for this compound are low (46% maximum), indicating challenges in introducing both bromine and ketone functionalities .
6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
- Structure: Substitutes bromine with an amino group (-NH₂) at the 6-position.
- Properties: The amino group enhances nucleophilicity, making it a candidate for further functionalization. However, it may reduce stability due to oxidative sensitivity .
Complex Derivatives and Hybrid Structures
3-Fluoro-2-phenyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
- Structure : Incorporates fluorine (electron-withdrawing) and phenyl (steric bulk) groups.
2-Carbonylbenzo[b]thiophene 1,1-dioxide Derivatives (CBT)
- Structure : A carbonyl group at position 2 replaces the dihydro ring.
- Biological Activity: These derivatives exhibit potent STAT3 inhibition, with improved potency compared to non-carbonyl analogues. The carbonyl group likely enhances binding to the STAT3 SH2 domain .
Data Tables
Key Findings and Implications
Substituent Position : Bromine at the 5- vs. 6-position significantly impacts biological activity, as seen in LFA-1/ICAM-1 antagonist studies .
Functional Groups: Carbonyl or amino groups enhance target binding (e.g., STAT3 inhibition) but may complicate synthesis .
Catalytic Reactivity : Bulky substituents (e.g., phenyl) improve enantioselectivity in asymmetric hydrogenation, while smaller groups (e.g., methyl) hinder reactivity .
Biological Activity
5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of its chemical properties, mechanisms of action, and significant biological effects based on recent research findings.
Molecular Formula : CHBrOS
Molecular Weight : 247.11 g/mol
CAS Number : 64260-76-0
Physical State : Yellowish-brown solid with a melting point of approximately 91-93°C. Soluble in organic solvents like chloroform and dichloromethane .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Modulation : The compound can modulate the activity of specific enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : It may bind to receptors, influencing cellular signaling pathways.
- Halogen Bonding : The presence of the bromine atom enhances its binding affinity through halogen bonding, which is crucial for drug design.
- Non-Covalent Interactions : The thiophene ring can engage in π-π stacking and other non-covalent interactions that contribute to its bioactivity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.4 µM |
| Bacillus cereus | 16.4 µM |
| Escherichia coli | 16.5 µM |
| Klebsiella pneumoniae | 16.1 µM |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In studies comparing various synthesized compounds, it demonstrated greater anti-inflammatory activity than curcumin at certain concentrations, indicating its potential utility in treating inflammatory diseases .
Antifibrotic Properties
In a study focusing on antifibrotic agents, derivatives of thiophene compounds were tested for their ability to inhibit human hepatic stellate cell activation. Compounds similar to 5-Bromo-2,3-dihydrobenzo[b]thiophene showed promising results in reducing fibrosis markers in liver cells at concentrations around 10 µM .
Case Studies and Research Findings
Recent studies have highlighted the versatility of this compound in various applications:
- Synthesis of Bioactive Molecules : The compound has been utilized as a building block in synthesizing other biologically active molecules through multicomponent reactions.
- Anticancer Research : Preliminary investigations suggest potential anticancer properties; however, further studies are needed to elucidate specific mechanisms and efficacy against different cancer cell lines.
- Toxicological Assessments : Safety evaluations indicate that while the compound shows significant biological activity, it also possesses irritant properties, necessitating careful handling and further toxicological studies to assess safety profiles for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
